

Application Notes and Protocols: (R)-3-(Boc-amino)pyrrolidine in Agrochemical Synthesis

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Compound of Interest

Compound Name: (R)-3-(Boc-amino)pyrrolidine

Cat. No.: B045263

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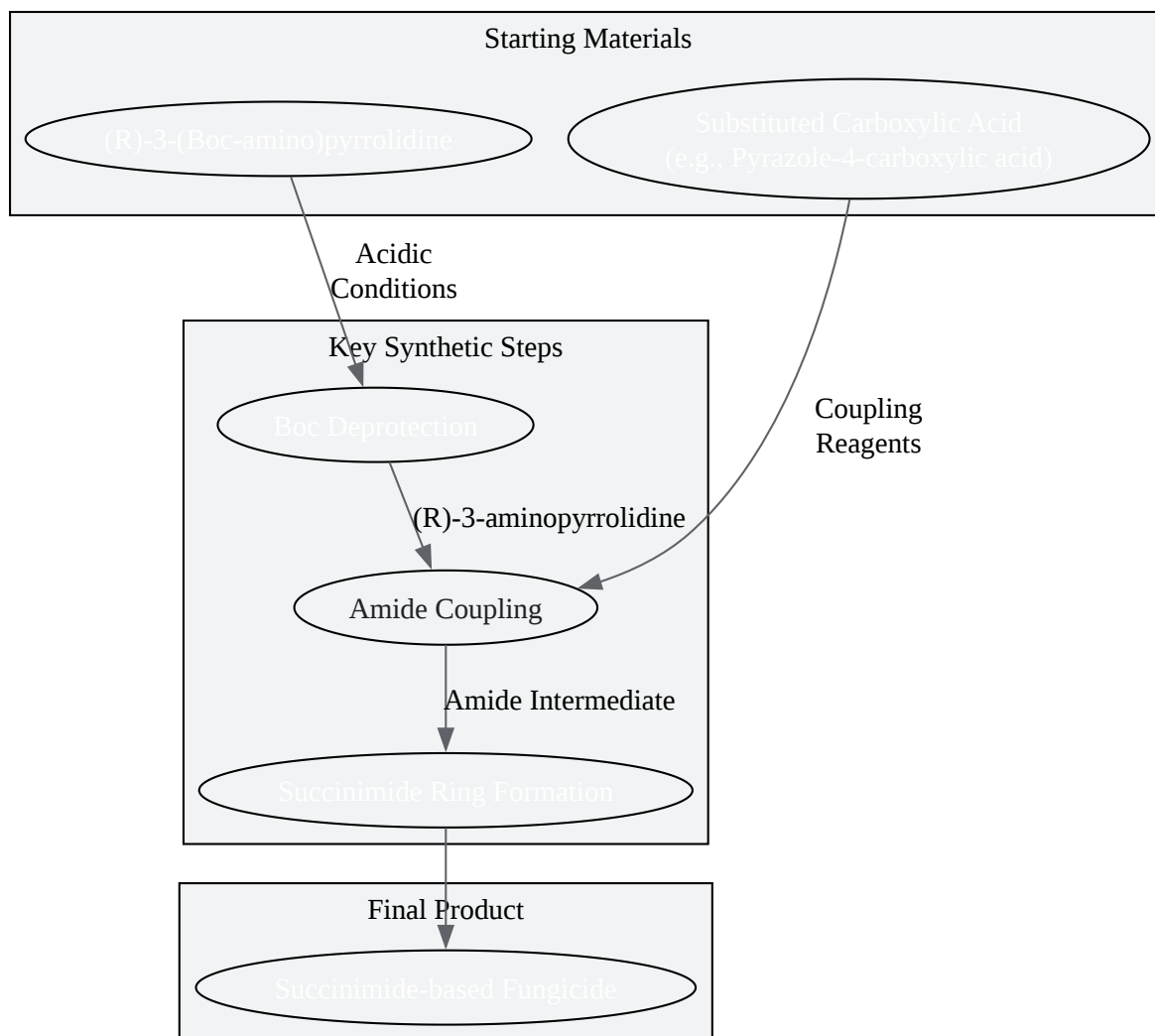
(R)-3-(tert-Butoxycarbonylamino)pyrrolidine, a chiral synthetic building block, serves as a crucial intermediate in the development of modern agrochemicals. Its stereodefined pyrrolidine core is a key structural motif in various bioactive molecules, enabling precise interactions with biological targets. These application notes provide detailed insights and protocols for the utilization of **(R)-3-(Boc-amino)pyrrolidine** in the synthesis of novel fungicides, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHIs).

Application in the Synthesis of Fungicidal Succinimide Derivatives

A significant application of **(R)-3-(Boc-amino)pyrrolidine** is in the synthesis of substituted succinimide derivatives, which have demonstrated potent fungicidal properties. The chiral amine provides a scaffold for the construction of these pesticides, influencing their efficacy and selectivity.

Overview of the Synthetic Strategy

The general synthetic approach involves the reaction of a suitably substituted carboxylic acid with the deprotected (R)-3-aminopyrrolidine, followed by cyclization to form the succinimide ring. The Boc-protecting group on the pyrrolidine allows for controlled reactions and is typically removed under acidic conditions prior to the amide coupling step.



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Experimental Protocols

The following protocols are adapted from established synthetic routes for fungicidal succinimide derivatives.

Protocol 1: Deprotection of (R)-3-(Boc-amino)pyrrolidine

Objective: To remove the Boc protecting group to yield (R)-3-aminopyrrolidine hydrochloride.

Materials:

- **(R)-3-(Boc-amino)pyrrolidine**
- 4M HCl in 1,4-dioxane
- Diethyl ether
- Nitrogen or Argon atmosphere

Procedure:

- Dissolve **(R)-3-(Boc-amino)pyrrolidine** (1.0 eq) in 1,4-dioxane.
- Under a nitrogen or argon atmosphere, add 4M HCl in 1,4-dioxane (2.0 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, add diethyl ether to the reaction mixture to precipitate the product.
- Filter the resulting solid, wash with diethyl ether, and dry under vacuum to obtain (R)-3-aminopyrrolidine hydrochloride as a white solid.

Protocol 2: Synthesis of a Succinimide Fungicide Precursor

Objective: To synthesize an N-substituted (R)-3-aminopyrrolidine-2,5-dione intermediate.

Materials:

- (3R)-3-Amino-1-(2-methoxyethyl)pyrrolidine-2,5-dione hydrochloride (1.0 eq)

- A substituted pyrazole-4-carboxylic acid (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) (1.0 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
- 1-Hydroxybenzotriazole (HOBt) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
- Dichloromethane (DCM) as solvent

Procedure:

- Suspend the substituted pyrazole-4-carboxylic acid in dichloromethane.
- Add EDCI and HOBt to the suspension and stir for 15 minutes at room temperature.
- Add a solution of (3R)-3-Amino-1-(2-methoxyethyl)pyrrolidine-2,5-dione hydrochloride and DIPEA in dichloromethane.
- Stir the reaction mixture at room temperature overnight.
- Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired amide.

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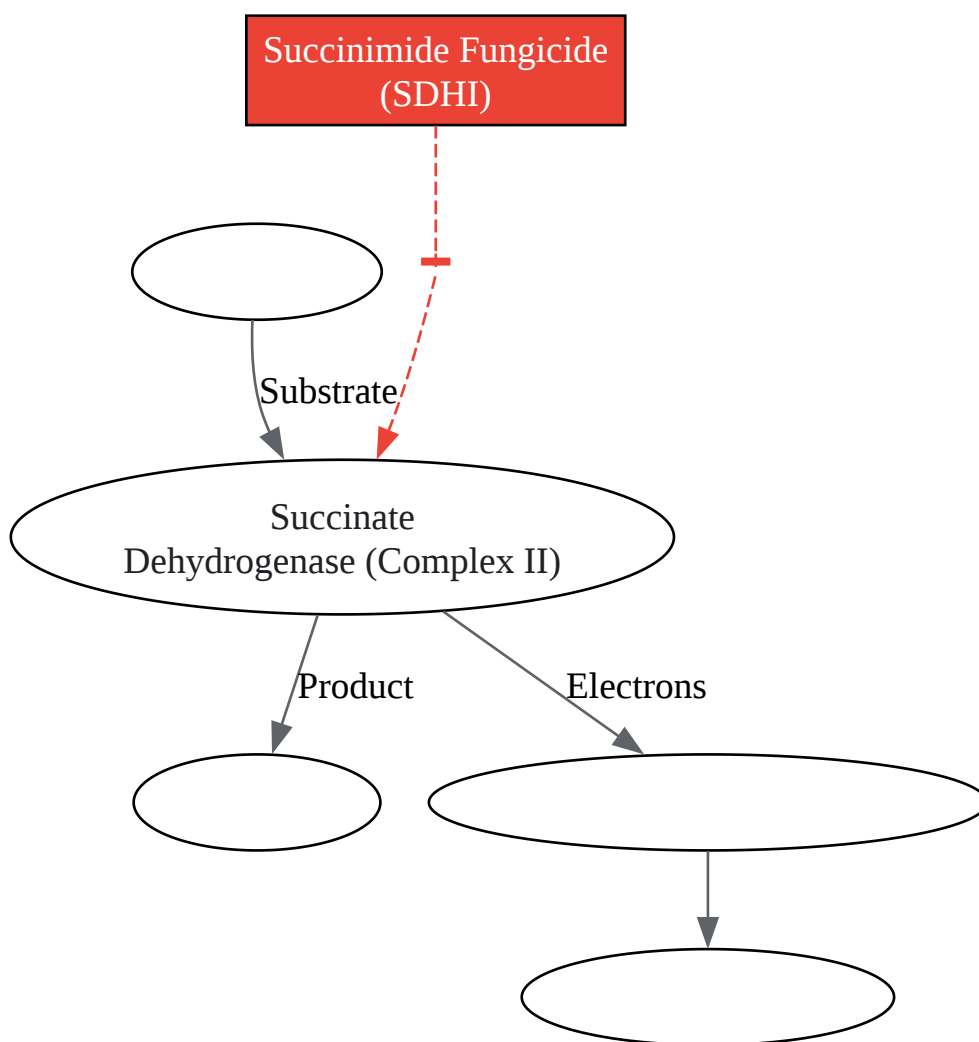
Quantitative Data: Fungicidal Activity

The synthesized succinimide derivatives exhibit significant fungicidal activity against a range of plant pathogens. The data presented below is representative of the efficacy of this class of compounds.

Compound ID	Target Pathogen	EC50 (µg/mL)
5i	Sclerotinia sclerotiorum	0.73[2]
5p	Rhizoctonia cerealis	6.48[2]
17	Rhizoctonia solani	6.32[3]
18	Rhizoctonia solani	6.06[3]
Boscalid (Reference)	Sclerotinia sclerotiorum	0.51[2]
Fluxapyroxad (Reference)	Rhizoctonia cerealis	16.99[2]
Benodanil (Reference)	Rhizoctonia solani	6.38[3]

Mode of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of these succinimide derivatives stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[4] SDH is a critical enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition disrupts cellular respiration and energy production, leading to fungal cell death.



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Conclusion

(R)-3-(Boc-amino)pyrrolidine is a versatile and valuable chiral building block for the synthesis of novel agrochemical fungicides. The protocols and data presented herein demonstrate its utility in the creation of potent succinimide-based SDH inhibitors. The stereochemistry of the pyrrolidine ring is often crucial for the biological activity of the final compound, highlighting the importance of using enantiomerically pure starting materials like **(R)-3-(Boc-amino)pyrrolidine** in the agrochemical discovery and development process. Further exploration of this scaffold is likely to yield new and effective crop protection agents.

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